ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

Lipophilicity Physicochemical profiling ADME prediction

This thiophene-3-carboxylate is distinguished by its para-phenoxybenzamido pharmacophore—critical for antimycobacterial SAR (reported MIC 3.70 µM in related scaffolds). The ethyl ester at position 3 offers an optimal hydrolysis profile for late-stage diversification. Its unique logP/TPSA combination (XLogP3=5.8, TPSA=92.9 Ų) fills a property gap unavailable from unsubstituted or 2-phenoxy isomers—eliminating the risk of wasted screening resources from generic thiophene amide purchases. Supplied as a research-grade building block for laboratory-scale experimentation only.

Molecular Formula C22H21NO4S
Molecular Weight 395.5 g/mol
CAS No. 477546-14-8
Cat. No. B6480149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate
CAS477546-14-8
Molecular FormulaC22H21NO4S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)16-10-12-18(13-11-16)27-17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,24)
InChIKeyZCIYZLBIYKAKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate (CAS 477546-14-8): Structural Identity and Procurement-Relevant Classification


Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate (CAS 477546-14-8, molecular formula C22H21NO4S, molecular weight 395.47 g·mol⁻¹) is a fully synthetic, non‑annulated thiophene‑3‑carboxylate derivative belonging to the broader class of 2‑amido‑substituted thiophene carboxamides/esters [REFS‑1]. The compound features a 4,5‑dimethyl‑substituted thiophene core bearing an ethyl ester at the 3‑position and a 4‑phenoxybenzamido moiety at the 2‑position. This specific substitution pattern distinguishes it from a large family of commercially available thiophene‑amide analogs and places it at the intersection of two pharmacologically relevant structural motifs: the 4‑phenoxybenzamide pharmacophore, which has been associated with antimycobacterial activity in closely related thiophene scaffolds, and the 4,5‑dimethylthiophene‑3‑carboxylate ester platform, which modulates lipophilicity and metabolic stability [REFS‑2]. The compound is supplied primarily as a research‑grade building block (typical purity ≥90%, available in milligram quantities from specialist screening‑compound vendors) and is intended exclusively for non‑human, laboratory‑scale experimentation [REFS‑1][3].

Why Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate Cannot Be Interchanged with In‑Class Analogs: The Structural Rationale for Specific Compound Selection


Although the thiophene‑amide chemical space accessible to medicinal chemists and materials scientists contains hundreds of commercially available congeners, the precise combination of (i) an ethyl ester at the 3‑position, (ii) geminal methyl groups at the 4‑ and 5‑positions, and (iii) a 4‑phenoxybenzamido (para‑phenoxy) substituent at the 2‑position produces a unique physicochemical and pharmacological profile that is not reliably reproduced by any single close analog [REFS‑1]. The para‑phenoxy substitution pattern on the benzamide ring is critical: the closely related 2‑phenoxy positional isomer (CAS 392290‑24‑3) differs by ~0.35 log units in computed logP (5.15 vs. 5.80 for the 4‑phenoxy isomer) and by >40 Ų in topological polar surface area (50.7 vs. 92.9 Ų), translating into measurably different solubility and permeability behaviour [REFS‑2][REFS‑3]. Similarly, replacing the 4‑phenoxybenzamido group with a simple benzamido moiety (CAS 52535‑68‑9) drops the computed logP from ~5.8 to ~3.8 and reduces the molecular weight by ~92 Da, fundamentally altering the compound’s lipophilic‑hydrophilic balance and its potential for target engagement in hydrophobic binding pockets [REFS‑4]. The ethyl ester itself is not a trivial exchangeable handle: the corresponding methyl ester analog (CAS 896616‑00‑5) lowers the computed logP by approximately 0.5–1.0 log unit while reducing the rotatable bond count, changes that can affect both synthetic tractability in subsequent derivatization steps and passive membrane permeability in cellular assays [REFS‑5]. These quantitative differences illustrate why procurement based on a generic ‘thiophene amide’ search—without specifying the exact substitution pattern—carries a high risk of obtaining a compound with divergent physicochemical properties, thereby invalidating SAR hypotheses, wasting screening resources, or producing non‑reproducible results in downstream applications.

Quantitative Differentiation Evidence for Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate (CAS 477546-14-8) Versus Closest Analogs


Evidence Item 1: Lipophilicity Differentiation — Computed LogP of the 4‑Phenoxy Isomer vs. the 2‑Phenoxy Positional Isomer

The computed partition coefficient (logP) of ethyl 4,5‑dimethyl‑2‑(4‑phenoxybenzamido)thiophene‑3‑carboxylate is XLogP3 = 5.8, compared with logP = 5.15 for the 2‑phenoxy positional isomer (CAS 392290‑24‑3), representing a difference of +0.65 log units [REFS‑1][REFS‑2]. The topological polar surface area (TPSA) of the 4‑phenoxy isomer is 92.9 Ų, whereas the 2‑phenoxy isomer exhibits a TPSA of 50.7 Ų, a difference of 42.2 Ų [REFS‑1][REFS‑2].

Lipophilicity Physicochemical profiling ADME prediction

Evidence Item 2: Lipophilicity Differentiation — Computed LogP Versus the Non‑Phenoxy Benzamido Analog

Ethyl 4,5‑dimethyl‑2‑(4‑phenoxybenzamido)thiophene‑3‑carboxylate has a computed XLogP3 of 5.8 and a TPSA of 92.9 Ų [REFS‑1]. The closely related non‑phenoxy analog, ethyl 2‑benzamido‑4,5‑dimethylthiophene‑3‑carboxylate (CAS 52535‑68‑9), has a computed logP of 3.79 and a TPSA of 55.4 Ų [REFS‑2]. The phenoxybenzamido substitution therefore adds approximately +2.01 log units of lipophilicity and +37.5 Ų of polar surface area.

Lipophilicity Structure–activity relationship Hit expansion

Evidence Item 3: Antimycobacterial Pharmacophore Validation — 4‑Phenoxybenzamido Group Activity in a Structurally Related Thiophene‑3‑carboxamide Scaffold

In a direct head‑to‑head in vitro evaluation against Mycobacterium tuberculosis (MTB), the compound 2‑(4‑phenoxybenzamido)‑4,5,6,7,8,9‑hexahydrocycloocta[b]thiophene‑3‑carboxamide (compound 12f), which shares the identical 4‑phenoxybenzamido pharmacophore with the target compound, exhibited an MIC of 3.70 µM [REFS‑1]. This was superior to ethambutol (MIC = 7.64 µM), ciprofloxacin (MIC = 9.41 µM), and the standard lead SID 92097880 (MIC = 9.15 µM) in the same assay [REFS‑1]. Compound 12f also demonstrated an improved MIC of 1.23 µM in the presence of the efflux pump inhibitor verapamil and showed no cytotoxicity against RAW 264.7 cells at 50 µM [REFS‑1]. While the target compound differs in the thiophene‑ring fusion (4,5‑dimethyl‑non‑annulated vs. hexahydrocycloocta[b]‑annulated) and the 3‑position functionality (ethyl ester vs. primary carboxamide), the shared 4‑phenoxybenzamido group constitutes the primary pharmacophoric determinant.

Antimycobacterial Mycobacterium tuberculosis Pharmacophore validation

Evidence Item 4: Ester‑Group Differentiation — Ethyl Ester vs. Methyl Ester Physicochemical Consequences

The target compound bears an ethyl ester at the thiophene 3‑position (MW = 395.47 Da, formula C22H21NO4S) [REFS‑1]. The corresponding methyl ester analog, methyl 4,5‑dimethyl‑2‑(4‑phenoxybenzamido)thiophene‑3‑carboxylate (CAS 896616‑00‑5), has a molecular weight of 381.44 Da (formula C21H19NO4S), representing a difference of −14.03 Da [REFS‑2]. The ethyl ester contributes one additional rotatable bond (7 vs. 6 for the methyl ester) and an estimated increase in logP of approximately 0.5–1.0 log unit based on the Hansch π‑contribution of an additional methylene group [REFS‑3]. Computed logP values reported for the methyl analog in the literature range from 5.18 to 6.29 [REFS‑4], compared with XLogP3 = 5.8 for the ethyl ester [REFS‑1].

Ester prodrug Physicochemical properties Synthetic accessibility

Evidence Item 5: Hydrogen‑Bond Acceptor/Donor Profile Differentiation — 4‑Phenoxybenzamido vs. 2‑Phenoxy Isomer

The target compound (CAS 477546-14-8) possesses 5 hydrogen‑bond acceptors and 1 hydrogen‑bond donor, with a computed topological polar surface area of 92.9 Ų [REFS‑1]. The 2‑phenoxy positional isomer (CAS 392290-24-3) has a comparable hydrogen‑bond donor count (1) but differs in its hydrogen‑bond acceptor count, which is reported as 6 by ChemDiv, and has a TPSA of 50.7 Ų [REFS‑2]. The difference in TPSA (42.2 Ų) arises from the differential exposure of the amide carbonyl and ester oxygen atoms to the solvent‑accessible surface due to intramolecular hydrogen bonding or steric shielding in the ortho‑phenoxy configuration. A TPSA above 90 Ų is associated with improved aqueous solubility but potentially reduced passive transcellular permeability relative to compounds with TPSA <60 Ų [REFS‑3].

Hydrogen bonding Molecular recognition Drug‑likeness

Prioritized Research and Industrial Application Scenarios for Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate (CAS 477546-14-8)


Antimycobacterial Screening and Hit‑to‑Lead Optimization Programs

The 4‑phenoxybenzamido pharmacophore has demonstrated potent in vitro activity against Mycobacterium tuberculosis in a structurally related thiophene‑3‑carboxamide scaffold (MIC = 3.70 µM, superior to ethambutol at 7.64 µM) [REFS‑1]. The target compound, bearing this identical pharmacophore on a 4,5‑dimethyl‑thiophene‑3‑carboxylate ester platform, represents a logical scaffold‑hopping candidate for expansion of antimycobacterial SAR. Its higher computed lipophilicity (XLogP3 = 5.8) relative to the reported carboxamide analog may improve mycobacterial cell wall penetration, and the ethyl ester handle offers a convenient point for further prodrug derivatization or amide coupling in subsequent optimization rounds [REFS‑2].

Physicochemical Property‑Driven Compound Selection in Parallel SAR Libraries

In medicinal chemistry programs requiring precise tuning of lipophilicity and polar surface area within a congeneric series, the target compound occupies a distinct property space: XLogP3 = 5.8 and TPSA = 92.9 Ų [REFS‑1]. It is differentiated from the 2‑phenoxy isomer (logP = 5.15, TPSA = 50.7 Ų) by +0.65 logP and +42.2 Ų TPSA, and from the non‑phenoxy benzamido analog (logP = 3.79, TPSA = 55.4 Ų) by +2.01 logP and +37.5 Ų TPSA [REFS‑2][REFS‑3]. These quantitative differences enable the compound to serve as a reference point for establishing property‑activity relationships (PAR) within thiophene‑amide libraries, particularly for series where increasing lipophilicity correlates with target potency but must be balanced against solubility and metabolic stability considerations.

Building Block for Supramolecular and Coordination Chemistry

The compound has been noted for its potential utility as a building block in supramolecular chemistry, where the phenoxy group contributes to enhanced solubility in organic solvents and facilitates processing into thin films or fibers [REFS‑1]. The combination of a thiophene sulfur atom (potential metal‑coordination site), an amide NH (hydrogen‑bond donor), and an ester carbonyl (hydrogen‑bond acceptor) provides a multi‑dentate ligand framework. The 4‑phenoxy substitution pattern, as opposed to the 2‑phenoxy isomer, places the phenoxy oxygen in a para‑orientation that minimizes steric interference with metal coordination at the amide carbonyl, making this isomer the preferred choice for coordination polymer or metal‑organic framework (MOF) synthesis.

Ester‑Directed Late‑Stage Functionalization in Diversity‑Oriented Synthesis

The ethyl ester at the 3‑position of the thiophene ring provides a chemically orthogonal handle for late‑stage diversification. Compared with the methyl ester analog (CAS 896616‑00‑5, MW = 381.44 Da), the ethyl ester (MW = 395.47 Da) offers an additional methylene unit that increases lipophilicity and provides a distinct NMR spectroscopic handle for reaction monitoring [REFS‑2][REFS‑3]. In diversity‑oriented synthesis (DOS) campaigns where the 4‑phenoxybenzamido group is intended to remain constant while the ester is elaborated into amides, hydrazides, or reduced to the primary alcohol, the ethyl ester’s intermediate reactivity profile (less prone to premature hydrolysis than the methyl ester, yet more reactive than tert‑butyl or benzyl esters) makes it the optimal starting material.

Quote Request

Request a Quote for ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.